Fmoc-D-Phg-Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Phg-Cl: is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) derivatives. It is specifically a derivative of D-phenylglycine, which is an amino acid. The Fmoc group is commonly used as a protecting group in peptide synthesis due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Phg-Cl typically involves the reaction of D-phenylglycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction is carried out under basic conditions, often using a base such as sodium bicarbonate or pyridine in a solvent like dioxane or dichloromethane . The reaction proceeds through the nucleophilic attack of the amine group of D-phenylglycine on the carbonyl carbon of Fmoc-Cl, resulting in the formation of this compound and the release of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The use of ultrasonication has been reported to enhance the reaction rate and yield . Additionally, the reaction can be carried out in a two-phase solvent system to facilitate the separation of the product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Phg-Cl undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: this compound can be used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products:
Scientific Research Applications
Chemistry: Fmoc-D-Phg-Cl is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for the amine functionality of amino acids . This allows for the stepwise assembly of peptides on a solid support.
Biology and Medicine: In biological and medical research, this compound is used to synthesize peptides that can be studied for their biological activity. These peptides can serve as potential drug candidates or as tools for studying protein-protein interactions .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its use in SPPS allows for the efficient production of high-purity peptides .
Mechanism of Action
The mechanism of action of Fmoc-D-Phg-Cl primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of amino acids during the coupling reactions. It is removed under basic conditions, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the selective deprotection of the amine group without affecting other functional groups in the peptide .
Comparison with Similar Compounds
Fmoc-L-phenylglycine (Fmoc-L-Phg-Cl): Similar to Fmoc-D-Phg-Cl but derived from the L-isomer of phenylglycine.
Fmoc-L-α-phenylglycine (Fmoc-L-α-Phg-Cl): Another derivative of phenylglycine with similar properties.
Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) which can impart different biological activities compared to its L-isomer counterparts . This stereochemistry can be crucial in the synthesis of peptides that require specific chiral centers for their biological function .
Properties
Molecular Formula |
C23H18ClNO3 |
---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C23H18ClNO3/c24-22(26)21(15-8-2-1-3-9-15)25-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,25,27)/t21-/m1/s1 |
InChI Key |
OOKPLZJDPAOXFM-OAQYLSRUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.